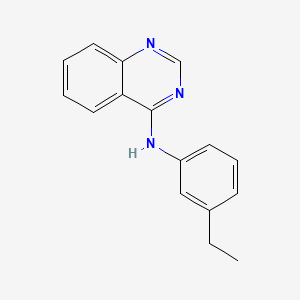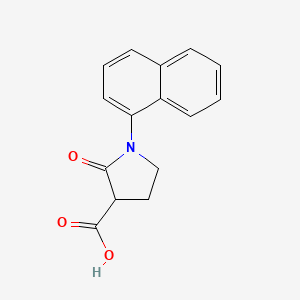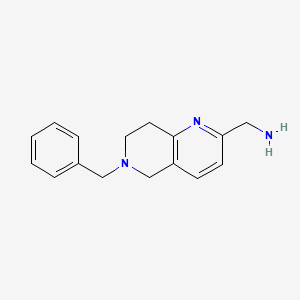
(R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and formaldehyde. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the benzyl group: Benzyl chloroformate is reacted with the piperazine derivative to introduce the benzyl group.
Hydroxymethylation: Formaldehyde is used to introduce the hydroxymethyl group at the 2-position of the piperazine ring.
Industrial Production Methods
Industrial production methods for ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce different piperazine derivatives.
Applications De Recherche Scientifique
®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism of action can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate: A similar compound without the ®-configuration.
N-Benzylpiperazine: A simpler derivative of piperazine with a benzyl group attached to one of the nitrogen atoms.
Uniqueness
®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific ®-configuration, which can impart different biological activities and properties compared to its racemic or (S)-counterparts. This stereochemistry can influence its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Numéro CAS |
1217713-62-6 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
benzyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 |
Clé InChI |
DUSWOUMCIHZHBH-GFCCVEGCSA-N |
SMILES isomérique |
C1CN([C@H](CN1)CO)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)




![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)



